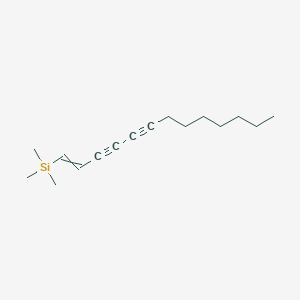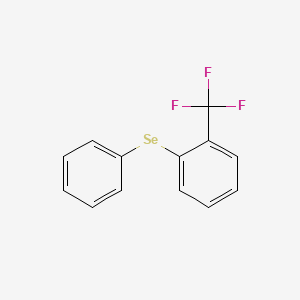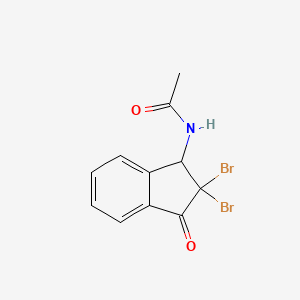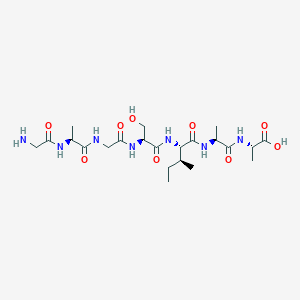
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C16H26Si. This compound is characterized by the presence of a trimethylsilyl group attached to a tridec-1-ene-3,5-diyn-1-yl chain. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of tridec-1-ene-3,5-diyn-1-yl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can modify the surface properties of materials, making them more hydrophobic or hydrophilic, depending on the application. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1-Tridecene
Uniqueness
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is unique due to its specific structure, which includes both a trimethylsilyl group and a tridec-1-ene-3,5-diyn-1-yl chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
648435-61-4 |
|---|---|
Fórmula molecular |
C16H26Si |
Peso molecular |
246.46 g/mol |
Nombre IUPAC |
trimethyl(tridec-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C16H26Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h15-16H,5-10H2,1-4H3 |
Clave InChI |
MIVJKZWOSATDIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CC#CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)

![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)


![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
